Cas no 1805558-74-0 (Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate)

Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate
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- Inchi: 1S/C10H9BrF3NO2/c1-2-17-8(16)5-6-3-4-7(10(12,13)14)15-9(6)11/h3-4H,2,5H2,1H3
- InChI Key: BONROVDHSQWEBD-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CC(C(F)(F)F)=N1)CC(=O)OCC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 273
- Topological Polar Surface Area: 39.2
- XLogP3: 3
Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029011168-1g |
Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate |
1805558-74-0 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029011168-250mg |
Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate |
1805558-74-0 | 95% | 250mg |
$1,048.60 | 2022-04-01 |
Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate Related Literature
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Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
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Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676
Additional information on Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate
Comprehensive Guide to Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate (CAS: 1805558-74-0)
Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate (CAS: 1805558-74-0) is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound features a unique combination of a bromo substituent and a trifluoromethyl group, making it a valuable intermediate in synthetic chemistry. Researchers and industries are increasingly interested in this compound due to its potential in drug discovery and material science.
The molecular structure of Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate includes an ethyl ester functional group, which enhances its reactivity and solubility in organic solvents. This property is particularly useful in cross-coupling reactions, a hot topic in modern synthetic chemistry. With the growing demand for fluorinated compounds in medicinal chemistry, this compound has gained attention for its ability to introduce fluorine atoms into complex molecules, improving their bioavailability and metabolic stability.
One of the most searched questions in the field is: "What are the applications of Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate in drug development?" This compound serves as a key building block for the synthesis of heterocyclic compounds, which are prevalent in FDA-approved drugs. Its trifluoromethyl group is especially valuable in the design of kinase inhibitors and anti-inflammatory agents, addressing current research trends in oncology and autoimmune diseases.
Another trending topic is the use of halogenated pyridines in agrochemicals. Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate is explored for its potential in creating novel pesticides and herbicides. The bromo substituent allows for further functionalization, enabling the development of compounds with targeted activity against pests while minimizing environmental impact—a critical concern in sustainable agriculture.
From a synthetic perspective, researchers often ask: "How to handle Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate in laboratory settings?" This compound is typically stored under inert conditions to prevent degradation. Its stability under various reaction conditions makes it a versatile reagent for palladium-catalyzed couplings, such as Suzuki-Miyaura and Buchwald-Hartwig reactions, which are widely used in academic and industrial labs.
The market for fluorinated pyridine derivatives is expanding rapidly, driven by their applications in electronic materials and liquid crystals. Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate is being investigated for its role in organic light-emitting diodes (OLEDs) and other advanced materials. This aligns with the increasing interest in renewable energy technologies and high-performance displays.
In summary, Ethyl 2-bromo-6-(trifluoromethyl)pyridine-3-acetate (CAS: 1805558-74-0) is a multifaceted compound with broad utility in pharmaceuticals, agrochemicals, and materials science. Its unique structural features and reactivity profile position it as a critical tool for researchers addressing contemporary challenges in these fields. As the demand for halogenated and fluorinated compounds grows, this compound is poised to play an even more significant role in innovation.
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